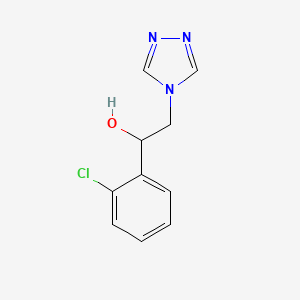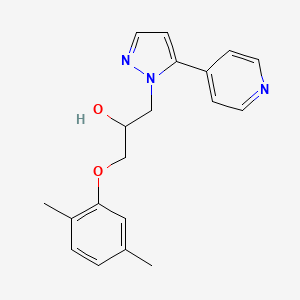
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide, also known as DMQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the ionotropic glutamate receptor. DMQX has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the NMDA receptor subtype. It binds to the receptor's glycine site, blocking the binding of glycine and preventing the activation of the receptor. This results in a decrease in the influx of calcium ions into the neuron, which is essential for synaptic plasticity and learning and memory formation.
Biochemical and Physiological Effects:
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and to decrease the activity of the NMDA receptor. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has also been shown to have analgesic effects, reducing pain perception in animal models. In addition, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide is also relatively stable and easy to handle, making it a convenient tool for lab experiments. However, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time. In addition, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide can have off-target effects on other glutamate receptor subtypes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide. Another area of interest is the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, the use of N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide as a potential therapeutic agent for the treatment of neurological and psychiatric disorders warrants further investigation.
Méthodes De Synthèse
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylpyridine with 2-chloro-5-nitrobenzoic acid, followed by reduction of the resulting nitro compound, and subsequent reaction with 2,3-dichloroquinoxaline. The final product is obtained through recrystallization and purification steps.
Applications De Recherche Scientifique
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory formation. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has also been used to investigate the role of glutamate receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-9-13(11-18-10-12)17(21)20(2)16-7-3-6-15-14(16)5-4-8-19-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOGHTAWVATRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N(C)C2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)

![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)

![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)